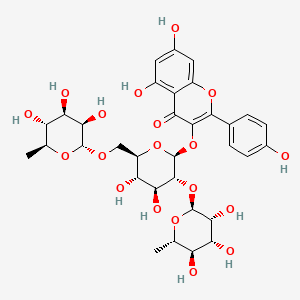

Clitorin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clitorin is a natural product that is a kaempferol glycoside . It has been found in several plants including Clitoria ternatea, Saxifraga cuneifolia, Diospyros rhombifolia, and Acalypha indica . Dried papaya leaf juice contains about 0.7% clitorin .

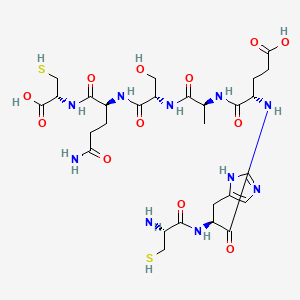

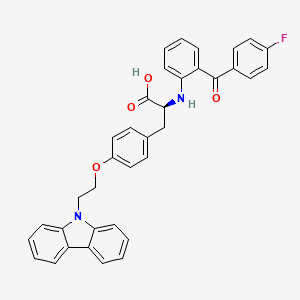

Molecular Structure Analysis

The molecular formula of Clitorin is C33H40O19 . The structural parameters, mulliken charge distribution, and molecular electrostatic potential (MEP) surface clearly show the intramolecular charge transfer within Clitorin .

Physical And Chemical Properties Analysis

The molecular weight of Clitorin is 740.7 g/mol . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved papers.

科学的研究の応用

Nonlinear Optical Responses

Clitorin has been studied for its nonlinear optical responses . The computational investigation of the nonlinear optical (NLO) features was done using the density functional theory (DFT) by B3LYP/6-311G + + (d, p) basis set . The structural parameters, mulliken charge distribution, and molecular electrostatic potential (MEP) surface clearly show the intramolecular charge transfer within Clitorin .

Anti-Alzheimer Activity

The systematic in silico study identifies Clitorin as the most active and inhibiting phytochemicals of the plant . The results obtained from molecular dynamics (MD) simulation tell the stability of the complex and make it a fair selection as a drug-like molecule against Alzheimer’s disease (AD) .

Cardio-Toxicity Analysis

The cardio-toxicity analysis done for the Clitorin molecule verifies that it is harmless for the heart .

Amelioration of Hepatic Steatosis

Clitorin has been found to ameliorate western diet-induced hepatic steatosis by regulating lipogenesis and fatty acid oxidation in vivo and in vitro . It significantly alleviated body weight gain and hepatic steatosis features (NAFLD activity score, micro‐, and macro‐vesicular steatosis) in western diet-induced hepatic steatosis mice .

Regulation of Lipogenesis and Fatty Acid Oxidation

Clitorin significantly decreased protein expressions of sterol regulatory element‐binding protein 1 (SREBP1), peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer binding protein α (C/EBPα) in western diet-induced hepatic steatosis mice . Moreover, it significantly diminished the mRNA levels of SREBP1, acetyl‐CoA carboxylase (ACC ), fatty acid synthase (FAS), and hydroxy‐3‐methylglutaryl coenzyme A reductase (HMGCR ) and enhanced the mRNA levels of peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltranserase‐1 (CTP-1), as well as adenosine monophosphate‐activated protein kinase (AMPK) in the liver of western diet-induced hepatic steatosis mice and oleic acid‐stimulated HepG2 cells .

Potential Candidate for NAFLD Management

Overall, the findings demonstrated that clitorin can be a potentially efficacious candidate for Nonalcoholic fatty liver disease (NAFLD) management .

作用機序

Target of Action

Clitorin, a flavonoid compound of Papaya, primarily targets several key proteins involved in lipid metabolism and fatty acid oxidation . These include sterol regulatory element-binding protein 1 (SREBP1) , peroxisome proliferator-activated receptor γ (PPARγ) , CCAAT/enhancer binding protein α (C/EBPα) , liver X receptor (LXR) , acetyl-CoA carboxylase (ACC) , peroxisome proliferator-activated receptor α (PPARα) , carnitine palmitoyltranserase-1 (CTP-1) , and adenosine monophosphate-activated protein kinase (AMPK) .

Mode of Action

Clitorin interacts with its targets to regulate lipid metabolism and fatty acid oxidation . It decreases the expression of SREBP1, PPARγ, and C/EBPα, which are involved in lipogenesis . Additionally, it reduces the mRNA levels of LXR and ACC, while enhancing the mRNA levels of PPARα, CTP-1, and AMPK in the liver . These changes result in decreased lipogenesis and increased fatty acid oxidation .

Biochemical Pathways

The biochemical pathways affected by Clitorin primarily involve lipid metabolism and fatty acid oxidation . By decreasing the expression of lipogenic proteins and increasing the expression of proteins involved in fatty acid oxidation, Clitorin helps to reduce lipid accumulation in the liver .

Pharmacokinetics

It is known that clitorin is administered orally in animal models

Result of Action

The molecular and cellular effects of Clitorin’s action include a significant reduction in body weight gain and hepatic steatosis symptoms in Western Diet-induced mice . It also significantly impedes lipid accumulation in oleic acid-induced HepG2 cells .

Action Environment

The action of Clitorin can be influenced by environmental factors such as diet. For instance, its efficacy in reducing hepatic steatosis has been demonstrated in a Western Diet-induced mouse model This suggests that dietary factors can influence the action, efficacy, and stability of Clitorin

将来の方向性

Future research could focus on further understanding the mechanisms of Clitorin by inhibiting/silencing AMPK in vivo and in vitro model, to fully understand its action on regulation of lipolysis and lipogenesis in NAFLD . Overall, Clitorin can be a potentially efficacious candidate for NAFLD management .

特性

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXVPTMENPZUIZ-QEZWUOJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clitorin | |

CAS RN |

55804-74-5 |

Source

|

| Record name | Clitorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)